Anhídrido láurico

Descripción general

Descripción

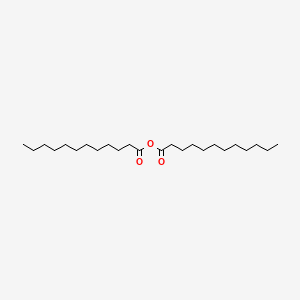

Lauric anhydride, also known as dodecanoic anhydride, is an organic compound with the chemical formula C24H46O3. It is derived from lauric acid, a saturated fatty acid commonly found in coconut oil and palm kernel oil. Lauric anhydride appears as a colorless or slightly yellow crystalline solid and is known for its use in various industrial and scientific applications.

Aplicaciones Científicas De Investigación

Lauric anhydride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.

Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug synthesis.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mecanismo De Acción

Target of Action

Lauric anhydride, also known as dodecanoic anhydride, is a derivative of lauric acid . Lauric acid has been found to interact with several targets, including the Genome polyprotein in various Human Rhinoviruses (HRV-16, HRV-1A, HRV-2), Hepatocyte nuclear factor 4-alpha, Phospholipase A2, membrane associated, Very low-density lipoprotein receptor, Glycolipid transfer protein, and 3-oxoacyl- [acyl-carrier-protein] synthase 2 .

Mode of Action

Lauric acid, from which lauric anhydride is derived, has been shown to inhibit the growth of phytophthora sojae, a plant pathogen, by damaging its cell membrane . This suggests that lauric anhydride may have similar effects on its targets.

Biochemical Pathways

Lauric acid has been found to influence several biochemical pathways. For instance, it has been shown to improve mitochondrial biogenesis in insulin-resistant macrophages . This suggests that lauric anhydride may also influence similar biochemical pathways.

Pharmacokinetics

Lauric acid, from which lauric anhydride is derived, is known to be a solid at room temperature but melts easily in boiling water . This suggests that lauric anhydride may have similar properties.

Result of Action

Lauric acid has been shown to have several molecular and cellular effects. For instance, it has been found to upregulate glucose uptake, GLUT-1 and GLUT-3 expressions, and restore mitochondrial biogenesis in insulin-resistant macrophages . This suggests that lauric anhydride may have similar effects.

Action Environment

Lauric acid, from which lauric anhydride is derived, has been shown to be safe to soybean plants when used at less than 03 g ai/plant and could promote soybean growth . This suggests that lauric anhydride may have similar environmental influences on its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Lauric anhydride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, lauric anhydride is used to chemically conjugate tumor cell membranes in carbonate buffer . This interaction is crucial for studying the immunogenicity of the material made by coupling lauric anhydride to NH2 groups . Additionally, lauric anhydride is involved in the synthesis of compounds with specific surface and interfacial properties .

Cellular Effects

Lauric anhydride influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, lauric acid, a derivative of lauric anhydride, is known for its antimicrobial properties and its ability to fight viruses and bacterial infections . Lauric anhydride’s role in cellular processes includes its impact on the metabolic activities of cells, particularly in the synthesis of surfactants and emulsifiers .

Molecular Mechanism

At the molecular level, lauric anhydride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The chemical structure of lauric anhydride allows it to participate in nucleophilic acyl substitution reactions, similar to other acid anhydrides . These reactions are essential for the formation of carboxylic acids, esters, and amides, which are critical in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lauric anhydride change over time. The stability and degradation of lauric anhydride are crucial factors that influence its long-term effects on cellular function. Lauric anhydride is moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, the degradation of lauric anhydride can impact its efficacy in biochemical assays and other applications .

Dosage Effects in Animal Models

The effects of lauric anhydride vary with different dosages in animal models. Studies have shown that lauric acid, a related compound, can influence ruminal protozoa numbers, fermentation, and digestion in dairy cows . Higher doses of lauric acid have been observed to reduce dry matter intake and milk production, indicating potential toxic or adverse effects at high doses . These findings suggest that careful dosage control is necessary when using lauric anhydride in animal studies.

Metabolic Pathways

Lauric anhydride is involved in various metabolic pathways, including those related to the synthesis of surfactants and emulsifiers. It interacts with enzymes and cofactors that facilitate the conversion of lauric anhydride into other biochemical compounds . The metabolic pathways involving lauric anhydride are essential for maintaining metabolic flux and regulating metabolite levels in cells .

Transport and Distribution

Within cells and tissues, lauric anhydride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of lauric anhydride in specific cellular compartments . The transport and distribution mechanisms are critical for understanding the bioavailability and efficacy of lauric anhydride in biochemical applications .

Subcellular Localization

The subcellular localization of lauric anhydride affects its activity and function. Lauric anhydride may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of lauric anhydride is essential for elucidating its role in cellular processes and its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lauric anhydride can be synthesized through the reaction of lauric acid with acylating agents such as oxalyl chloride or thionyl chloride. The reaction typically involves the following steps:

Conversion of Lauric Acid to Lauryl Chloride: Lauric acid is reacted with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2) to form lauryl chloride.

Formation of Lauric Anhydride: Lauryl chloride is then reacted with another equivalent of lauric acid in the presence of a base such as pyridine to yield lauric anhydride.

Industrial Production Methods: Industrial production of lauric anhydride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Lauric anhydride undergoes various chemical reactions, including:

Hydrolysis: Lauric anhydride reacts with water to form lauric acid.

Esterification: It can react with alcohols to form esters.

Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under mild conditions.

Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.

Aminolysis: Amines under mild to moderate conditions.

Major Products Formed:

Hydrolysis: Lauric acid.

Esterification: Lauric esters.

Aminolysis: Lauric amides.

Comparación Con Compuestos Similares

- Myristic Anhydride

- Palmitic Anhydride

- Stearic Anhydride

Actividad Biológica

Lauric anhydride, a derivative of lauric acid, has gained attention for its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment, supported by data tables and case studies.

Overview of Lauric Anhydride

Lauric anhydride is formed from the dehydration of lauric acid, a medium-chain fatty acid predominantly found in coconut oil and palm kernel oil. It has been studied for its biological properties, particularly in the fields of microbiology and oncology.

Antimicrobial Activity

Lauric anhydride exhibits significant antimicrobial activity against various pathogens, particularly Gram-positive bacteria.

Table 1: Antimicrobial Efficacy of Lauric Anhydride

| Pathogen | Zone of Inhibition (mm) | Concentration (1:10) | Concentration (1:100000) |

|---|---|---|---|

| Staphylococcus aureus | 15 ± 1.414 | Effective | Minimal |

| Streptococcus pneumoniae | 15 ± 0.000 | Effective | Minimal |

| Mycobacterium tuberculosis | 12 ± 0.000 | Moderate | Not effective |

| Escherichia coli | 8 ± 0.000 | Not effective | Not effective |

| Salmonella spp. | 8 ± 0.000 | Not effective | Not effective |

This table illustrates that lauric anhydride is particularly effective against Gram-positive bacteria, while Gram-negative bacteria show resistance at lower concentrations .

Lauric anhydride's antimicrobial action is attributed to its ability to disrupt bacterial cell membranes, inhibiting the growth of pathogens like Staphylococcus aureus and Streptococcus pneumoniae. Research indicates that it may inhibit the MurA enzyme involved in bacterial cell wall biosynthesis, enhancing its antibacterial properties .

Anti-inflammatory Properties

In addition to its antimicrobial effects, lauric anhydride has demonstrated anti-inflammatory activity. Studies have shown that it can reduce the activation of microglial cells in the nervous system, potentially offering neuroprotective benefits in conditions like Alzheimer's disease.

Case Study: Neuroinflammation Reduction

A study involving primary cultured rat microglia indicated that lauric anhydride could suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to reduced neuroinflammation . This suggests potential applications in managing neurodegenerative diseases.

Antitumor Activity

Recent research highlights the potential of lauric anhydride in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, including breast and endometrial cancer cells.

Table 2: Antitumor Effects of Lauric Anhydride

| Cancer Cell Line | Effect Observed | Concentration (mg/mL) |

|---|---|---|

| SkBr3 (Breast Cancer) | Cytotoxicity and apoptosis | 30-50 |

| Ishikawa (Endometrial) | Induction of ROS and apoptosis | 30-50 |

| HCT-15 (Colon Cancer) | Downregulation of EGFR signaling | 30-50 |

The studies indicate that lauric anhydride's mechanism involves the generation of ROS and modulation of cell signaling pathways, leading to increased expression of apoptotic markers such as p21Cip1/WAF1 .

Propiedades

IUPAC Name |

dodecanoyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O3/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWADXBLMWHFGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214752 | |

| Record name | Lauroyl anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-66-9 | |

| Record name | Lauric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauroyl anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHD3D6L8XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lauric anhydride contribute to controlled-release fertilizer technology?

A1: Lauric anhydride has been investigated as a potential component in controlled-release fertilizer formulations. Research suggests that modifying Kraft lignin (SKL), a byproduct of the paper industry, with lauric anhydride can create a material suitable for coating urea fertilizers []. This coating aims to slow down the release of nitrogen, enhancing nutrient use efficiency and mitigating environmental impacts associated with conventional urea fertilizers.

Q2: Can lauric anhydride be used to modify melamine for material applications?

A2: Yes, lauric anhydride can react with melamine to produce diacyl-substituted products with varying melting points []. This modification process, involving boiling melamine and lauric anhydride in pyridine, offers a way to tune the properties of melamine, potentially opening doors to new applications in material science.

Q3: How does the presence of polyethylene glycol (PEG) affect lauric anhydride's hydrolysis?

A3: Interestingly, the impact of PEG on lauric anhydride hydrolysis depends on the anhydride's chain length []. In the case of lauric anhydride, a long-chain fatty acid anhydride, the presence of PEG actually increases hydrolysis rates. This effect is attributed to PEG promoting the formation of vesicles from hydrolyzed lauric anhydride, effectively increasing the local concentration of the anhydride and accelerating the reaction.

Q4: What role does lauric anhydride play in identifying volatile compounds in smoked meat products?

A4: Lauric anhydride has been detected in the volatile profile of smoke-cured beef and mutton using solid-phase extraction coupled with gas chromatography and mass spectrometry []. This finding highlights the diverse range of compounds contributing to the characteristic aroma of smoked meats, showcasing the analytical capability of these techniques in food chemistry.

Q5: Has lauric anhydride been found in natural sources, and if so, where?

A5: Yes, lauric anhydride has been identified as a constituent of the volatile oil extracted from Flos Sophaoae, also known as Sophora flower []. This traditional Chinese medicinal herb contains a complex mixture of volatile compounds, and the presence of lauric anhydride contributes to its overall aroma profile.

Q6: Can lauric anhydride be used to initiate radical polymerization?

A6: While lauric anhydride itself is not a radical initiator, it can be combined with N,N-dimethylaniline N-oxide (DMAO) to form a radical-generating system for initiating vinyl polymerization []. This system relies on the reaction between DMAO and lauric anhydride to produce undecyl radicals, which then trigger the polymerization process.

Q7: What are the implications of identifying lauric anhydride in spices like Piper guineense?

A7: The detection of lauric anhydride, along with other fatty acids, in Piper guineense seeds contributes to our understanding of the spice's chemical composition and potential bioactivity []. While this study focused on antimicrobial properties, the presence of lauric anhydride could also play a role in the spice's flavor profile and potential applications in food preservation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.